![molecular formula C9H7NO3 B1323371 5-Amino-1-benzofuran-2-carboxylic acid CAS No. 42933-44-8](/img/structure/B1323371.png)
5-Amino-1-benzofuran-2-carboxylic acid
Overview
Description
5-Amino-1-benzofuran-2-carboxylic acid is a compound with the molecular formula C9H7NO3 . It is a solid substance and is used in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of 5-Amino-1-benzofuran-2-carboxylic acid consists of a benzofuran ring with an amino group at the 5-position and a carboxylic acid group at the 2-position . The InChI code for this compound is1S/C9H7NO3/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12/h1-4H,10H2, (H,11,12)
. Physical And Chemical Properties Analysis
5-Amino-1-benzofuran-2-carboxylic acid has a molecular weight of 177.16 g/mol . It has a topological polar surface area of 76.5 Ų and a complexity of 219 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
5-Amino-1-benzofuran-2-carboxylic acid: and its derivatives have been studied for their potential anticancer activities. Some substituted benzofurans have shown significant cell growth inhibitory effects on various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are being explored as promising compounds with targeted therapy potentials and minimal side effects.
Organic Synthesis: Building Blocks
In organic synthesis, 5-Amino-1-benzofuran-2-carboxylic acid serves as a versatile building block. It’s used to construct complex benzofuran derivatives through methods like free radical cyclization cascades and proton quantum tunneling . These methods facilitate the synthesis of polycyclic benzofuran compounds, which are challenging to prepare otherwise.
Drug Development: Prodrug Synthesis
This compound has been utilized in the synthesis of prodrugs. For instance, benzofuran-2-carboxylic acid, a related compound, was used in creating an oxymethyl-modified coumarinic acid-based cyclic DADLE prodrug . Such prodrugs can enhance the delivery and efficacy of therapeutic agents.
Biochemistry Research: Enzyme Inhibition
Benzofuran derivatives, including 5-Amino-1-benzofuran-2-carboxylic acid , are being researched for their role in enzyme inhibition. Computational analysis of these compounds has shown potential as inhibitors of enzymes like Pim-1, which are relevant in diseases such as cancer .
Agricultural Chemistry: Antimicrobial Activity
The antimicrobial properties of benzofuran compounds make them candidates for agricultural chemistry applications. They could potentially be used to develop new pesticides or treatments for plant diseases, contributing to crop protection and yield improvement .
Environmental Science: Pollutant Degradation
Research in environmental science has explored the use of benzofuran derivatives in pollutant degradation. These compounds could play a role in breaking down toxic substances and mitigating environmental pollution .
Future Directions
Benzofuran compounds, including 5-Amino-1-benzofuran-2-carboxylic acid, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on designing new, structurally diverse, and more potent compounds for the active treatment of diseases caused by deregulation of Pim-1 kinase .
Mechanism of Action
Target of Action
5-Amino-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups
Biochemical Pathways
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
It’s known that the compound has a molecular weight of 21362 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities , suggesting that 5-Amino-1-benzofuran-2-carboxylic acid may have similar effects
Action Environment
It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
5-amino-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBKBXGCIDLMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624044 | |
Record name | 5-Amino-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-benzofuran-2-carboxylic acid | |
CAS RN |
42933-44-8 | |
Record name | 5-Amino-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42933-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-benzofuran-2-carboxilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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